molecular formula C14H17ClN2O5 B12809504 Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- CAS No. 60794-10-7

Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-

Cat. No.: B12809504
CAS No.: 60794-10-7
M. Wt: 328.75 g/mol
InChI Key: XUWBUKBIHUQVEN-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is 2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid . This nomenclature reflects the compound’s hierarchical structure:

  • Parent chain : A glycyl-glycine dipeptide (two glycine units linked by peptide bonds).
  • Substituents :
    • A 2-(4-chlorophenoxy)-2-methylpropanoyl group attached to the N-terminus.
    • A carboxylic acid group at the C-terminus.

The numbering begins at the terminal carboxylic acid, with the propanoyl group branching at the second carbon of the first glycine unit. The 4-chlorophenoxy moiety is a phenyl ring substituted with chlorine at the para position, linked via an ether oxygen to the methyl-bearing carbon.

Molecular Formula and Structural Features

The molecular formula C₁₄H₁₇ClN₂O₅ (molecular weight: 328.75 g/mol) encapsulates the compound’s composition:

Component Count
Carbon (C) 14
Hydrogen (H) 17
Chlorine (Cl) 1
Nitrogen (N) 2
Oxygen (O) 5

Key structural features (Figure 1):

  • Dipeptide backbone : Glycyl-glycine sequence (N–CH₂–CO–NH–CH₂–COOH).
  • 4-Chlorophenoxy group : Aromatic ring with chlorine at position 4, connected via an ether linkage.
  • Methyl branch : A –CH(CH₃) group adjacent to the carbonyl in the propanoyl substituent.
  • Hydrogen-bonding sites : Amide (–NH–CO–) and carboxylic acid (–COOH) groups.

The planar amide bonds and steric hindrance from the methyl group influence conformational flexibility.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons : A doublet at δ 7.2–7.4 ppm (2H, J = 8.5 Hz) and δ 6.8–7.0 ppm (2H, J = 8.5 Hz) corresponds to the para-substituted chlorophenyl group .
    • Methyl groups : A singlet at δ 1.5 ppm (6H) from the geminal dimethyl group.
    • Glycine protons : Multiplets at δ 3.8–4.2 ppm (4H) for the –CH₂– groups in the dipeptide.
  • ¹³C NMR :

    • Carbonyl carbons at δ 170–175 ppm (amide and carboxylic acid).
    • Aromatic carbons at δ 120–140 ppm, with the chlorine-bearing carbon at δ 128 ppm .
Infrared (IR) Spectroscopy
  • Amide I band : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
  • Carboxylic acid : Broad peak at ~2500–3300 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Aromatic C–Cl : Stretch at ~750 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 328.75 ([M]⁺), consistent with the molecular formula.
  • Fragmentation patterns :
    • Loss of CO₂ (m/z 284.7).
    • Cleavage of the amide bond (m/z 155.1 for the chlorophenoxy fragment) .

Properties

CAS No.

60794-10-7

Molecular Formula

C14H17ClN2O5

Molecular Weight

328.75 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20)

InChI Key

XUWBUKBIHUQVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-chlorophenoxy)-2-methyl-1-oxopropyl Intermediate

  • The 4-chlorophenoxy moiety is introduced by nucleophilic aromatic substitution or etherification reactions starting from 4-chlorophenol and an appropriate halogenated or activated propionyl derivative.
  • The methyl substitution at the 2-position and the ketone functionality (1-oxopropyl) are introduced via controlled alkylation and oxidation steps.
  • Typical reagents include alkyl halides, bases (e.g., potassium carbonate), and oxidizing agents under anhydrous conditions to avoid side reactions.

Coupling with Glycine

  • Glycine or its ester derivatives (e.g., methyl or ethyl esters) are used as nucleophiles to form the amide bond.
  • The carboxyl group of the oxopropyl intermediate is activated using coupling agents such as:
    • Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)
    • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • The reaction is typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane) at controlled temperatures (0–25 °C) to optimize yield and minimize racemization.

Protection and Deprotection Steps

  • Amino and carboxyl groups of glycine may be protected during intermediate steps to prevent unwanted side reactions.
  • Common protecting groups include:
    • Boc (tert-butyloxycarbonyl) for amino groups
    • Methyl or ethyl esters for carboxyl groups
  • After coupling, deprotection is performed under acidic or basic conditions depending on the protecting group used.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization is performed using:
    • NMR spectroscopy (1H, 13C) to confirm structure
    • Mass spectrometry for molecular weight confirmation
    • IR spectroscopy to verify functional groups
    • Elemental analysis for purity assessment

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
2-(4-chlorophenoxy) intermediate synthesis 4-chlorophenol, alkyl halide, base (K2CO3) DMF or acetone 50–80 °C 75–85 Etherification reaction
Oxidation to ketone Oxidizing agent (e.g., PCC, Dess–Martin) DCM 0–25 °C 80–90 Mild oxidation to ketone
Amide coupling with glycine DCC or HATU, base (DIPEA) DMF or DCM 0–25 °C 70–90 Carbodiimide-mediated coupling
Deprotection TFA (for Boc), NaOH or HCl (for esters) DCM or aqueous Room temp Quantitative Removal of protecting groups
Purification Silica gel chromatography or HPLC Various Ambient Purity >95%

Research Findings and Optimization Notes

  • Stereochemical control is critical in the preparation of this compound due to the chiral center at the 2-methyl position. Use of enantiomerically pure starting materials or chiral catalysts can improve enantiomeric excess.
  • Coupling efficiency is enhanced by using additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization.
  • Solvent choice impacts reaction rate and purity; DMF is preferred for coupling due to its polarity and ability to dissolve reagents.
  • Purification challenges arise from closely related impurities; preparative HPLC is often necessary for high-purity isolation.
  • Scale-up considerations include controlling exothermic reactions during coupling and ensuring complete removal of coupling reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular

Biological Activity

Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound that combines glycine with a chlorophenoxy group, potentially endowing it with unique biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

Chemical Structure

The chemical structure of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- can be represented as follows:

C12H16ClN3O4\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_4

This compound features a glycine backbone linked to a 4-chlorophenoxy and a 2-methyl-1-oxopropyl side chain, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting the proliferation of cancer cell lines.
  • Neuroprotective Effects : The glycine component may confer neuroprotective properties, relevant for conditions such as neurodegeneration.
  • Anti-inflammatory Activity : The presence of the chlorophenoxy group could enhance anti-inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown:

Compound NameCell LineIC50 (µM)Effect
HJC0152MDA-MB-2313.38Antiproliferative
JMX0293MCF-75.59Antiproliferative

These findings suggest that modifications to the glycine structure can lead to enhanced anticancer activity, potentially applicable to Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- as well.

Neuroprotective Effects

Glycine is known for its role as an inhibitory neurotransmitter in the central nervous system. Compounds that incorporate glycine have been studied for their neuroprotective effects. For example, research indicates that glycine derivatives can:

  • Reduce excitotoxicity : By modulating NMDA receptor activity.
  • Promote neuronal survival : Through anti-apoptotic pathways.

Anti-inflammatory Activity

The chlorophenoxy group in Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- may contribute to anti-inflammatory properties. Studies have shown that chlorinated phenolic compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study 1 : A study on a chlorophenol derivative demonstrated significant inhibition of tumor growth in xenograft models.
  • Case Study 2 : Research involving glycine derivatives showed reduced neuronal damage in models of ischemia.

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. 4-Hydroxyphenylpropionylglycine (CAS 3850-43-9)
  • Structural Differences: Substituent: The target compound has a 4-chlorophenoxy group, whereas 4-hydroxyphenylpropionylglycine features a 4-hydroxyphenyl moiety. Backbone: Both share a propionyl-glycine core, but the target compound includes a methyl group on the propionyl backbone, absent in 4-hydroxyphenylpropionylglycine.
Target Compound vs. N-(3-Oxo-3-phenylpropyl)glycylglycine (LS-72797)
  • Structural Differences: Aromatic Group: LS-72797 has a phenyl group directly attached to the carbonyl, while the target compound’s aromatic group is linked via an ether bond (phenoxy). Glycine Units: LS-72797 is a diglycine derivative, whereas the target compound is a single glycine conjugate.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Stability
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- Not Reported Not Reported 4-Chlorophenoxy, Methyl Unknown
4-Hydroxyphenylpropionylglycine C₁₁H₁₃NO₄ 223.2 4-Hydroxyphenyl ≥4 years (at -20°C)
N-(3-Oxo-3-phenylpropyl)glycylglycine C₁₄H₁₆N₂O₄ 276.29 Phenyl Not Reported

Key Observations :

  • 4-Hydroxyphenylpropionylglycine demonstrates high stability under cold storage, likely due to its polar hydroxyl group enhancing crystalline packing .
  • The target compound’s chlorine and methyl groups may improve shelf-life at ambient temperatures, though experimental data are lacking.
Target Compound (Hypothetical)
4-Hydroxyphenylpropionylglycine
  • Metabolic Relevance: Used in studies on phenylpropanoate metabolism, though its therapeutic applications remain underexplored .
N-(3-Oxo-3-phenylpropyl)glycylglycine
  • Synthetic Utility : Acts as an intermediate in peptide synthesis, leveraging its phenyl group for aromatic interactions .

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